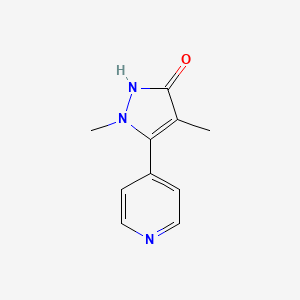
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one: Similar structure with a different position of the pyridine ring.
1,4-dimethyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one: Another positional isomer.
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione: Sulfur analog.
Uniqueness
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
Biological Activity
1,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a pyridine moiety and a pyrazole ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two methyl groups at the 1 and 4 positions of the pyrazole ring and a pyridine group at the 5 position. The presence of these functional groups is hypothesized to contribute to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. In one study, compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values below 10 µM . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness.
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicate that compounds with similar frameworks can inhibit cancer cell proliferation. For instance, derivatives tested against the HCT116 colon carcinoma cell line demonstrated IC50 values ranging from 0.29 to 5 µM . The molecular docking studies suggest that these compounds bind effectively to cancer-related proteins, indicating a promising avenue for further research into the anticancer potential of this compound.
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and urease. The compound's ability to inhibit AChE could provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions such as gastric ulcers. Preliminary data suggest that related compounds exhibit strong inhibition against these enzymes, with IC50 values significantly lower than standard drugs .
Table: Summary of Biological Activities
Properties
CAS No. |
90280-23-2 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14) |
InChI Key |
JVEOWYSDLRZJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(NC1=O)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















